molecular formula C22H24INO3 B401994 cyclopentyl 4-(4-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

cyclopentyl 4-(4-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B401994
M. Wt: 477.3g/mol
InChI Key: ARMVIPCNBUJJTC-UHFFFAOYSA-N
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Description

cyclopentyl 4-(4-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a cyclopentyl group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 4-(4-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

cyclopentyl 4-(4-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and palladium or copper catalysts for substitution reactions. The conditions typically involve specific temperatures, solvents, and reaction times to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various aryl or alkyl groups to the iodophenyl moiety .

Scientific Research Applications

cyclopentyl 4-(4-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentyl 4-(4-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cyclopentyl 4-(4-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other quinoline derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its iodophenyl group, which provides distinct reactivity and potential for further functionalization. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H24INO3

Molecular Weight

477.3g/mol

IUPAC Name

cyclopentyl 4-(4-iodophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H24INO3/c1-13-19(22(26)27-16-5-2-3-6-16)20(14-9-11-15(23)12-10-14)21-17(24-13)7-4-8-18(21)25/h9-12,16,20,24H,2-8H2,1H3

InChI Key

ARMVIPCNBUJJTC-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)I)C(=O)OC4CCCC4

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)I)C(=O)OC4CCCC4

Origin of Product

United States

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